![molecular formula C16H23N3O5S B5558025 N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)
N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and study of sulfonamide derivatives, including N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, often aim at exploring their potential as pharmacological agents or chemical intermediates due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of complex sulfonamides typically involves multi-step organic reactions, starting from simpler sulfonamide structures. One approach could involve the Sonogashira cross-coupling reaction, as demonstrated in the synthesis of related compounds, where halophenyl methanesulfonamides are coupled with alkynes in the presence of a palladium catalyst to introduce the desired functional groups onto the phenyl ring (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group attached to an amide nitrogen. This configuration significantly influences the molecule's electronic properties and hydrogen bonding potential, affecting its reactivity and interaction with biological targets. Structural characterization is commonly achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, providing detailed information about the compound's functional groups and molecular conformation (Sakamoto et al., 1988).
Scientific Research Applications
Automated Synthesis and Impurity Minimization
[(18)F]FCWAY, a compound structurally related to N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, was developed as a serotonin 5-HT(1A) receptor ligand for clinical human studies. An automated one-step radiosynthesis process was developed using a Nuclear Interface C-11 Methylation System. This improved radiochemical yield and reduced chemical impurities, showcasing the potential of automated processes in synthesizing complex chemical compounds (Vuong et al., 2007).
Electrochemical Analysis in Pharmaceuticals
The electrochemical behavior of Nimesulide, a compound similar in structure to N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, was studied. This research demonstrated its reducibility and oxidizability, indicating the potential for electrochemical analysis in pharmaceuticals. This study provides insights into the analytical applications of similar compounds (Álvarez-Lueje et al., 1997).
Sulfomethylation in Macrocycle Synthesis
Sulfomethylation, a process relevant to the synthesis of compounds like N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, was studied to introduce methanesulfonate groups into macrocyclic structures. This technique is significant in the synthesis of complex organic compounds, offering a route to create diverse derivatives with potential pharmaceutical applications (van Westrenen & Sherry, 1992).
Structural Analysis in Drug Design
The structural study of nimesulidetriazole derivatives, structurally related to N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, highlighted the importance of supramolecular assembly in drug design. This research contributes to understanding how molecular structure affects drug properties and interactions (Dey et al., 2015).
properties
IUPAC Name |
N-[3-[4-(3-methoxyphenyl)-2-methyl-5-oxopiperazin-1-yl]-3-oxopropyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-12-10-19(13-5-4-6-14(9-13)24-2)16(21)11-18(12)15(20)7-8-17-25(3,22)23/h4-6,9,12,17H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZCHVSMTDKCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCNS(=O)(=O)C)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide (non-preferred name) |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.